molecular formula C9H12OS B008330 5-Isobutylthiophene-2-carbaldehyde CAS No. 104804-16-2

5-Isobutylthiophene-2-carbaldehyde

Cat. No.: B008330
CAS No.: 104804-16-2
M. Wt: 168.26 g/mol
InChI Key: WWHUUTRXFJQXOB-UHFFFAOYSA-N
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Description

5-Isobutyl-thiophene-2-carbaldehyde is an organic compound with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Isobutyl-thiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the condensation reaction of thiophene derivatives with aldehydes under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Isobutyl-thiophene-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Isobutyl-thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isobutyl-thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The thiophene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

5-Isobutyl-thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:

The uniqueness of 5-Isobutyl-thiophene-2-carbaldehyde lies in its specific isobutyl substitution, which can influence its reactivity and biological activity compared to other thiophene derivatives.

Biological Activity

5-Isobutylthiophene-2-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with an isobutyl group and an aldehyde functional group. The unique structure allows for diverse interactions with biological targets, influencing its reactivity and biological activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the thiophene ring can participate in π-π interactions, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The aldehyde group can react with amino acids in proteins, potentially altering their function.
  • Non-Covalent Interactions : The thiophene ring engages in π-π stacking and hydrogen bonding, which can stabilize interactions with receptors and enzymes.

These interactions may lead to modulation of enzymatic activity or receptor signaling pathways, contributing to its biological effects.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, compounds derived from thiophenes have shown efficacy against bacterial strains and fungi.
  • Anticancer Activity : There is growing evidence that this compound and its derivatives may possess anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro, showing promising results against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi,
AnticancerInhibits proliferation in cancer cell lines,
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study: Anticancer Activity Evaluation

In a recent study, derivatives of this compound were synthesized and tested for their anticancer activity. The evaluation involved:

  • Synthesis : Various derivatives were synthesized through modifications of the core structure.
  • In Vitro Testing : The synthesized compounds were tested against several cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer).
  • Results : Compounds exhibited IC50 values ranging from 10 µM to 50 µM, indicating significant inhibitory effects on cell viability.

These findings suggest that further optimization of the structure could enhance the anticancer efficacy of these compounds .

Applications in Medicine and Industry

This compound has potential applications beyond basic research:

  • Drug Development : Its derivatives are being explored as potential therapeutic agents for treating infections and cancers.
  • Organic Electronics : The compound is also utilized in the development of organic semiconductors and light-emitting diodes due to its electronic properties.

Properties

IUPAC Name

5-(2-methylpropyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(2)5-8-3-4-9(6-10)11-8/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHUUTRXFJQXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603663
Record name 5-(2-Methylpropyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104804-16-2
Record name 5-(2-Methylpropyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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